

Ninningerite: A Technical Guide to the Natural Occurrence of Meteoritic Magnesium Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Magnesium sulfide

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Authored For: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Abstract

Ninningerite, a rare **magnesium sulfide** mineral with the general formula $(\text{Mg,Fe,Mn})\text{S}$, is a significant component of enstatite chondrite meteorites. Its presence provides crucial insights into the chemical and physical conditions of the early solar nebula, specifically in the highly reduced environments where enstatite chondrites are believed to have formed. This technical guide provides an in-depth overview of the natural occurrence of niningerite, its physicochemical properties, crystallographic data, and the prevailing theories on its formation. Detailed experimental protocols for its characterization and quantitative data are presented to serve as a comprehensive resource for researchers in mineralogy, planetary science, and materials science.

Introduction

Ninningerite is a member of the galena group of minerals and is the magnesium-dominant analogue of keilite $((\text{Fe,Mg})\text{S})$ [1]. It was first officially described as a new mineral species by Keil and Snetsinger in 1967 and was named in honor of Harvey H. Ninninger for his significant contributions to the field of meteoritics[2][3]. This mineral is of particular scientific interest because its formation is indicative of highly reducing, low-oxygen fugacity conditions, which are uncommon in most geological settings within the inner solar system but were characteristic of the formation region of enstatite chondrites[4].

Primarily found as microscopic crystals within these meteorites, niningerite is typically intergrown with other sulfide and metal phases such as troilite (FeS) and kamacite (a nickel-iron alloy)[3][5]. The study of niningerite's composition and texture helps to unravel the complex thermal and chemical histories of its parent meteorites.

Physicochemical and Crystallographic Properties

Ninningerite is an opaque, grey mineral with a metallic luster[2][3]. Its properties are summarized in the tables below, compiled from various meteoritic analyses.

Physical Properties

Property	Value	Source
Color	Grey	[2][3]
Luster	Metallic	[2][3]
Diaphaneity	Opaque	[6]
Mohs Hardness	3.5 - 4	[2][3]
Calculated Density	3.21 - 3.59 g/cm ³	[5]
Habit	Microscopic crystals, often as inclusions	[3]

Crystallographic Data

Ninningerite crystallizes in the isometric system, belonging to the hexoctahedral class. It shares the rocksalt structure of the galena group[2][6].

Parameter	Value	Source
Crystal System	Isometric	[2]
Crystal Class	Hexoctahedral (m3m)	
Space Group	Fm3m	[2][3]
Unit Cell Parameter (a)	5.17(2) Å	[2][3]
Unit Cell Volume (V)	138.19 Å ³ (Calculated)	[6]
Formula Units (Z)	4	[3]

Compositional Data

The chemical composition of niningerite is variable, with significant substitution of magnesium by divalent iron (Fe²⁺) and manganese (Mn²⁺). Minor amounts of calcium (Ca), chromium (Cr), and zinc (Zn) can also be present as impurities[2]. The following table presents electron microprobe analyses from two different enstatite chondrites.

Element	Indarch Meteorite (wt%)	Kota-Kota Meteorite (wt%)
Mg	18.3	23.5
Fe	27.0	15.6
Mn	6.5	11.6
Ca	1.28	0.39
Cr	1.66	0.14
S	43.4	46.9
Total	98.14	98.13
Source	[5]	[5]
Formula	(Mg _{0.56} Fe _{0.36} Mn _{0.09} Ca _{0.02} Cr _{0.02})S	(Mg _{0.66} Fe _{0.19} Mn _{0.14} Ca _{0.01})S

Natural Occurrence and Geological Context

Ninningerite is exclusively found in enstatite chondrites (both EH and EL types), a rare class of meteorites that formed in an environment with a very low oxygen-to-carbon ratio[3][7]. It occurs as grains that are intimately intergrown with kamacite and troilite[2][3]. Its formation is a key indicator of the less-metamorphosed nature of its host meteorite[5].

Notable Localities: The type locality for niningerite is the Indarch meteorite, which fell in Azerbaijan[2][5]. Other notable meteorites containing niningerite include:

- Abee (Alberta, Canada)[3]
- St. Mark's (South Africa)[5]
- Qingzhen (Guizhou, China)[5]
- Kota-Kota (Indonesia)[5]
- Sahara 97072 and Alan Hills 84170[7]

Formation Mechanism: Silicate Sulfidation

The conventional theory for the origin of highly reduced minerals like niningerite was condensation from a carbon-rich nebular gas[4][7]. However, this model is inconsistent with petrographic observations and the limited abundance of other expected condensates like graphite[4][7].

The prevailing modern theory is the formation of niningerite through the sulfidation of pre-existing ferromagnesian silicates (e.g., olivine and pyroxene) during thermal processing events[3][4][7]. This process involves the reaction of silicate minerals with a sulfur-rich gas at high temperatures.

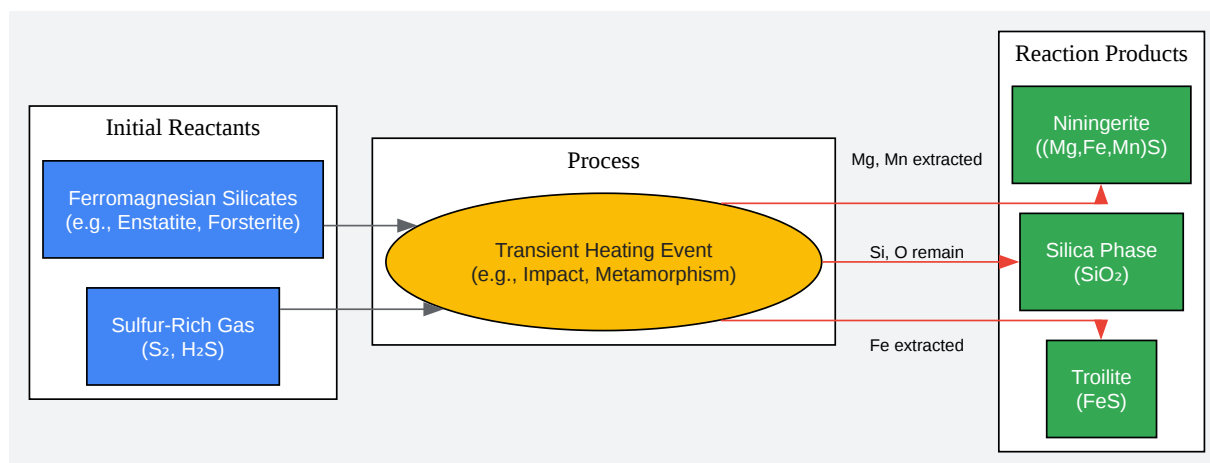
The key reactions proposed are:

- Sulfidation of Forsterite (Mg-rich Olivine):
 - Mg_2SiO_4 (Forsterite) + $\text{S}_2(\text{g}) \rightarrow 2\text{MgS}$ (Ninningerite) + SiO_2 (Silica) + $\text{O}_2(\text{g})$

- Sulfidation of Enstatite (Mg-rich Pyroxene):



Petrographic evidence strongly supports this mechanism, showing ninningerite and silica phases replacing and surrounding corroded enstatite and forsterite grains within chondrules[4][7]. This process likely occurred in a high-temperature, hydrogen-poor, and sulfur-rich gaseous environment, possibly generated by the melting of metal-sulfide assemblages within the meteorite parent body[3][7].



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Figure 1. Logical flow diagram illustrating the formation of ninningerite via silicate sulfidation.

Experimental Protocols for Characterization

The identification and quantitative analysis of ninningerite rely on standard petrographic and micro-analytical techniques.

Sample Preparation

- **Mounting:** A chip of the meteorite is embedded in epoxy resin to create a stable puck.
- **Sectioning & Polishing:** The puck is cut to expose a fresh surface, which is then ground and polished using a series of progressively finer abrasive materials (e.g., diamond paste down to 1 μm).
- **Carbon Coating:** A thin, conductive layer of carbon (typically 25-30 nm) is evaporated onto the polished surface to prevent charge buildup during electron beam analysis.

Electron Probe Microanalysis (EPMA)

EPMA is the primary method for obtaining precise quantitative chemical compositions of niningerite grains.

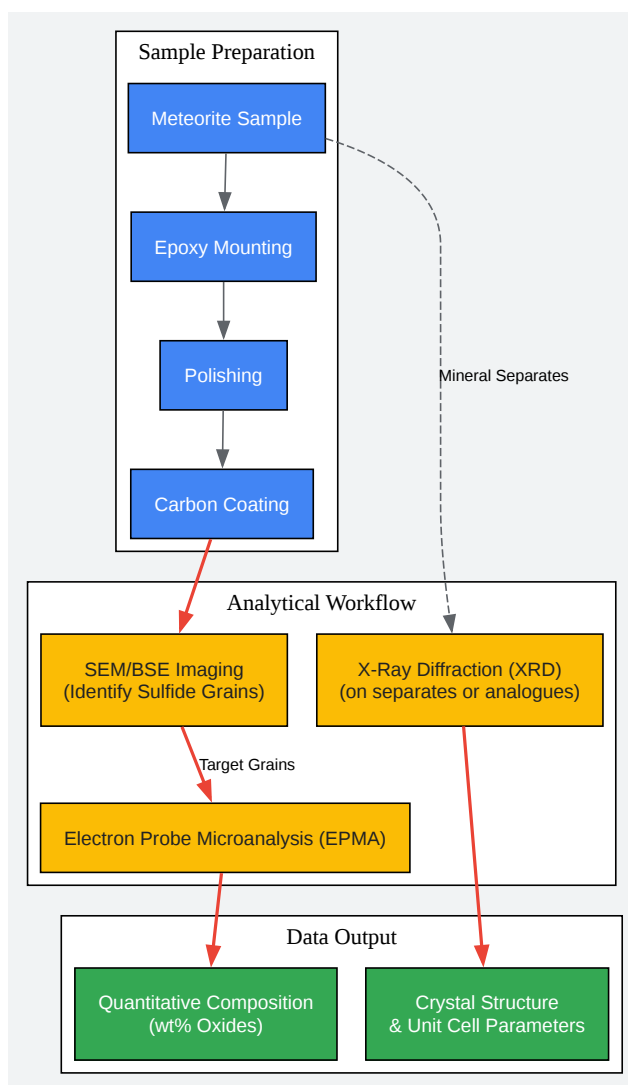
- **Objective:** To determine the weight percentages of constituent elements (Mg, S, Fe, Mn, Ca, Cr, etc.).
- **Instrumentation:** A wavelength-dispersive X-ray spectroscopy (WDS) electron probe microanalyzer (e.g., JEOL JXA-8200) is typically used.
- **General Protocol:**
 - **Instrument Conditions:** Set accelerating voltage to 15 kV and beam current to 10-20 nA. A focused electron beam (spot size $\sim 1\ \mu\text{m}$) is used for individual mineral grains.
 - **Standardization:** The instrument is calibrated using well-characterized standards before analysis. Examples include:
 - Pyrite (FeS_2) for S
 - Pure metals or simple oxides/sulfides for Fe, Mn, Mg, Cr (e.g., MgO , MnS)
 - **Data Acquisition:** The electron beam is directed onto a polished niningerite grain. The instrument measures the intensity of characteristic X-rays emitted for each element. Peak and background counting times are set to optimize precision (e.g., 30 seconds on peak, 15 seconds on background).

- Matrix Correction: Raw X-ray intensities are converted into elemental weight percentages using a matrix correction procedure (e.g., ZAF or Phi-Rho-Z) to account for effects of atomic number (Z), absorption (A), and fluorescence (F).

X-ray Diffraction (XRD)

XRD is used to confirm the crystal structure of niningerite. While difficult to perform on individual microscopic grains in-situ, it can be done on mineral separates or synthetic analogues.

- Objective: To identify the mineral phase and determine its crystal lattice parameters.
- Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu K α).
- General Protocol:
 - Sample Preparation: A powdered sample of the mineral is prepared and mounted on a low-background sample holder.
 - Data Acquisition: The sample is irradiated with the X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.
 - Pattern Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) shows a series of peaks. The position and intensity of these peaks are characteristic of the niningerite crystal structure.
 - Database Matching: The experimental pattern is compared to reference patterns in a crystallographic database (e.g., the ICDD Powder Diffraction File) to confirm the identity of niningerite. The peak positions can be used to refine the unit cell parameters via Rietveld analysis.



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Figure 2. Experimental workflow for the identification and characterization of niningerite in meteorites.

Conclusion

Niningerite is a key mineralogical indicator of the unique and highly reducing conditions present during the formation of enstatite chondrite parent bodies in the early solar system. Its study, primarily through electron microprobe analysis, reveals details about elemental substitutions and the thermal history of its host meteorite. The modern understanding of its formation via silicate sulfidation has supplanted older condensation theories, providing a more coherent model that aligns with petrographic evidence. The protocols and data presented in this guide

offer a foundational resource for researchers investigating the mineralogy of meteorites and the physicochemical processes that governed the dawn of our solar system.

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- To cite this document: BenchChem. [Ninningerite: A Technical Guide to the Natural Occurrence of Meteoritic Magnesium Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087474#natural-occurrence-of-magnesium-sulfide-as-ninningerite>]

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